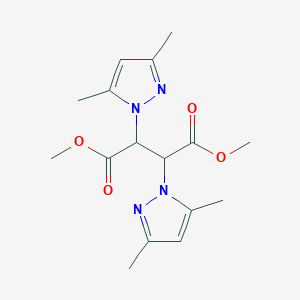
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester is a complex organic compound that features prominently in various chemical and industrial applications. This compound is characterized by its unique structure, which includes two pyrazole rings attached to a succinic acid backbone, esterified with methyl groups. The presence of the pyrazole rings imparts significant chemical reactivity and versatility, making it a valuable compound in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester typically involves the reaction of 3,5-dimethylpyrazole with succinic acid derivatives. One common method includes the esterification of succinic acid with methanol to form dimethyl succinate, followed by the nucleophilic substitution reaction with 3,5-dimethylpyrazole under acidic or basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The pyrazole rings can be oxidized to form corresponding pyrazole oxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with halogens or other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Corresponding alcohols.
Substitution: Halogenated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole structure.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole rings can form hydrogen bonds and π-π interactions with active sites, inhibiting enzyme activity or modulating receptor functions. The ester groups may also undergo hydrolysis, releasing active metabolites that contribute to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-butane: Similar structure but with a butane backbone.
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-propane: Similar structure but with a propane backbone.
Uniqueness
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester is unique due to its succinic acid backbone, which provides additional sites for chemical modification and enhances its versatility in various applications. The presence of two pyrazole rings also increases its potential for forming stable metal complexes and interacting with biological targets.
Eigenschaften
CAS-Nummer |
101276-05-5 |
|---|---|
Molekularformel |
C16H22N4O4 |
Molekulargewicht |
334.37 g/mol |
IUPAC-Name |
dimethyl 2,3-bis(3,5-dimethylpyrazol-1-yl)butanedioate |
InChI |
InChI=1S/C16H22N4O4/c1-9-7-11(3)19(17-9)13(15(21)23-5)14(16(22)24-6)20-12(4)8-10(2)18-20/h7-8,13-14H,1-6H3 |
InChI-Schlüssel |
BAAVLWJHXPSYOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C(C(C(=O)OC)N2C(=CC(=N2)C)C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


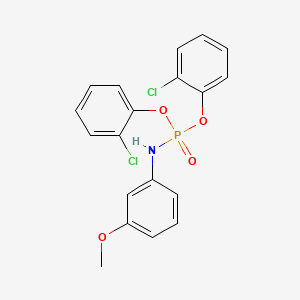
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967947.png)
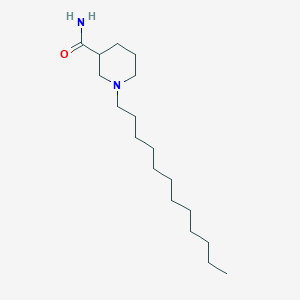
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11967953.png)

![3-(3-methoxyphenyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11967962.png)

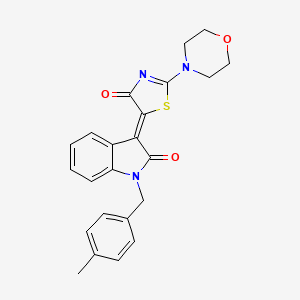

![DI(Tert-butyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967999.png)


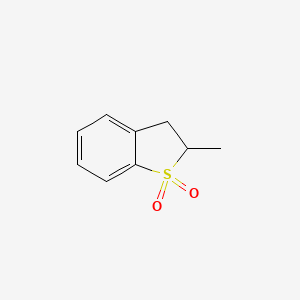
![3-cyclohexyl-4-[[2-(trifluoromethyl)benzylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11968022.png)
